SCH 529074 SCH 529074 SCH 529074 is a small molecule activator of p53, a tumor suppressor that is mutated or non-functional in 50% of human tumors. SCH 529074 restores DNA binding activity and increases DNA binding affinity of two recombinant GST fusion mutant p53 DNA binding domains (R273H and R249S) in an electrophoretic mobility shift assay with Kd values of 0.6740 and 0.4313, respectively. It also stimulates DNA binding activity and prevents human double minute-2 (Hdm-2) ubiquitination of wild-type p53 in vitro. SCH 29074 reduces proliferation of tumor cell lines with mutant and wild-type p53 (EC50s = 400-3,700 nM), with the p53 mutant cell lines being the most sensitive. In vivo, SCH 529074 reduces tumor growth in a DLD-1 human colorectal cancer xenograft model in mice in a dose-dependent manner.
Activator of Mutant p53, Restoring Growth-suppressive Function to Mutant p53 and Interrupting HDM2-mediated Ubiquitination of Wild Type p53
Restores mutant p53 activity. Binds p53 DNA binding domain (Kd = 1-2 μM) and restores wild-type function to many oncogenic mutants by acting as a chaperone. Inhibits ubiquitination of p53 by HDM2. Triggers apoptosis in tumor cell lines and reduces tumor growth in a xenograft model.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004846
InChI: InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36)
SMILES: CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Molecular Formula: C31H36Cl2N6
Molecular Weight: 563.6 g/mol

SCH 529074

CAS No.:

Cat. No.: VC0004846

Molecular Formula: C31H36Cl2N6

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

SCH 529074 -

Molecular Formula C31H36Cl2N6
Molecular Weight 563.6 g/mol
IUPAC Name N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36)
Standard InChI Key NCAJLQDPTZBGJV-UHFFFAOYSA-N
SMILES CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Canonical SMILES CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Appearance Assay:≥98%A crystalline solid

Chemical and Pharmacological Profile of SCH 529074

Molecular Structure and Physicochemical Properties

SCH 529074 (chemical name: N³-[2-[[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-N¹,N¹-dimethyl-1,3-propanediamine) is a synthetic quinazoline derivative with a molecular weight of 563.56 g/mol . Its structure includes a bis(4-chlorophenyl)methyl group attached to a piperazine ring, linked to a quinazoline scaffold via a methylene bridge . The compound’s purity exceeds 98% by HPLC, and it is stored at -20°C to maintain stability .

Key Physicochemical Data

PropertyValue
Molecular FormulaC₃₁H₃₆Cl₂N₆
CAS Number922150-11-6
PubChem ID12001922
SolubilityNot explicitly reported
Binding Affinity (Kd)1–2 μM (p53 DBD)

The compound’s affinity for the p53 DBD enables it to compete with DNA response elements, as demonstrated by electrophoretic mobility shift assays .

Mechanism of Action: Reactivation of Mutant p53

Binding to the p53 DNA Binding Domain

SCH 529074 binds saturably to the p53 DBD, a region where over 80% of oncogenic mutations occur . This interaction restores thermodynamic stability to misfolded mutants such as R273H and R249S, enabling them to recognize p53-response elements and activate transcription of pro-apoptotic genes like BAX and PUMA . Mutagenesis studies confirm that the N268R substitution in p53 abolishes SCH 529074 binding, underscoring the specificity of this interaction .

Inhibition of HDM2-Mediated Ubiquitination

By occupying the DBD, SCH 529074 sterically hinders HDM2 from ubiquitinating p53, thereby stabilizing both wild-type and mutant forms of the protein . This dual mechanism—chaperoning mutants and blocking degradation—synergistically increases intracellular p53 levels, priming cancer cells for apoptosis .

Preclinical Efficacy of SCH 529074

In Vitro Antiproliferative Activity

SCH 529074 exhibits broad-spectrum cytotoxicity against cancer cell lines, with EC₅₀ values ranging from 400 nM to 3.7 μM . Notably, cell lines harboring p53 mutants (e.g., DLD-1 colorectal cancer) show greater sensitivity than wild-type p53 models . In NSCLC cells (H1975, H322, H157), treatment reduces viability by 40–60% within 72 hours, accompanied by G₀/G₁ cell cycle arrest and caspase-3/7 activation .

Table 1: Antiproliferative Effects in Select Cell Lines

Cell Linep53 StatusEC₅₀ (nM)Key Findings
DLD-1R273H mutant40070% reduction in proliferation
H1975 (NSCLC)R273H mutant1,200Caspase-3 activation
A549 (NSCLC)Wild-type3,700Autophagy induction

In Vivo Tumor Suppression

In a DLD-1 xenograft model, daily administration of SCH 529074 (50 mg/kg) reduces tumor volume by 50% over 21 days . This effect correlates with increased p21 expression and apoptotic markers in excised tumors .

SCH 529074 in Non-Small Cell Lung Cancer

p53-Dependent and Independent Pathways

While SCH 529074 reactivates mutant p53 in H1975 and H322 cells, it also induces p53-independent apoptosis in A549 (wild-type p53) and HCT116 p53⁻/⁻ models . Transcriptomic analyses reveal upregulation of PUMA and LC3II (an autophagy marker), suggesting cross-talk between apoptotic and autophagic pathways . Combining SCH 529074 with chloroquine (an autophagy inhibitor) enhances cytotoxicity by 30%, indicating that autophagy initially serves as a resistance mechanism .

Clinical Implications for NSCLC

Limitations and Discontinuation

Despite promising preclinical data, SCH 529074 was discontinued due to undisclosed developmental challenges . Potential issues include off-target binding, pharmacokinetic limitations, or insufficient therapeutic index. The compound’s legacy lies in validating mutant p53 reactivation as a viable anticancer strategy, paving the way for second-generation agents like APR-246 (Eprenetapopt).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator